3-Tert-butyl-1-oxidoquinoxalin-1-ium
Description
3-Tert-butyl-1-oxidoquinoxalin-1-ium is a quinoxaline derivative characterized by a tert-butyl substituent at the 3-position and an N-oxide group at the 1-position of the heteroaromatic ring. Quinoxaline N-oxides are notable for their electron-deficient aromatic systems, which make them valuable in organic electronics, coordination chemistry, and pharmaceutical research. The tert-butyl group enhances steric bulk and solubility in nonpolar solvents, while the N-oxide moiety introduces polarity and redox activity. Synthetically, this compound is typically prepared via direct oxidation of 3-tert-butylquinoxaline using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions .
Properties
CAS No. |
16007-51-5 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-tert-butyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11-8-14(15)10-7-5-4-6-9(10)13-11/h4-8H,1-3H3 |
InChI Key |
FGRAXHUAPKQWGN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Quinoxaline derivatives vary widely based on substituents and oxidation states. Key analogs include:
- 1-Hydroxyquinoxaline: Lacks the tert-butyl group, leading to reduced solubility in organic solvents. The N-oxide group is present, but without steric shielding, it exhibits higher reactivity toward electrophiles.
- 3-Methyl-1-oxidoquinoxalin-1-ium: The methyl group at position 3 provides less steric hindrance compared to tert-butyl, resulting in lower thermal stability but faster reaction kinetics in cross-coupling reactions.
- Quinoxaline (unsubstituted): Absence of both substituents and the N-oxide group reduces electron deficiency, limiting applications in charge-transfer systems.
Physicochemical Properties
Table 1 summarizes key properties:
| Compound | Molecular Weight (g/mol) | Solubility (in THF) | Melting Point (°C) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 3-Tert-butyl-1-oxidoquinoxalin-1-ium | 246.3 | 25 mg/mL | 148–152 | 3.2 |
| 1-Hydroxyquinoxaline | 146.1 | 8 mg/mL | 210–214 | 4.1 |
| 3-Methyl-1-oxidoquinoxalin-1-ium | 176.2 | 15 mg/mL | 135–138 | 3.5 |
Key Findings :
- The tert-butyl group in this compound significantly improves solubility in tetrahydrofuran (THF) compared to analogs, facilitating its use in solution-processed materials .
- The HOMO-LUMO gap (3.2 eV) is narrower than that of 1-hydroxyquinoxaline (4.1 eV), indicating enhanced electron mobility, critical for organic semiconductor applications.
Reactivity and Functional Performance
- Coordination Chemistry: The N-oxide group in this compound acts as a stronger Lewis base than unoxidized quinoxaline, forming stable complexes with transition metals like Cu(II) and Fe(III). In contrast, 3-methyl analogs show lower coordination stability due to reduced steric protection.
- Pharmaceutical Activity: Preliminary studies suggest that the tert-butyl group in this compound reduces cytotoxicity compared to methyl-substituted analogs, making it a candidate for antimicrobial agents with improved safety profiles.
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